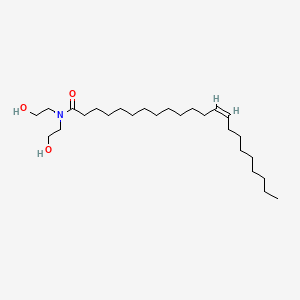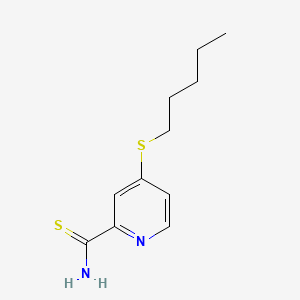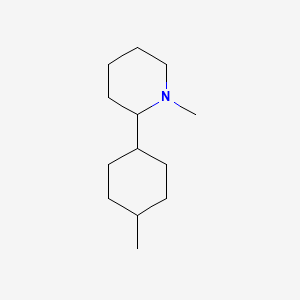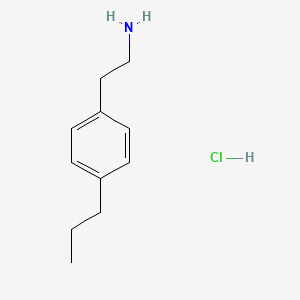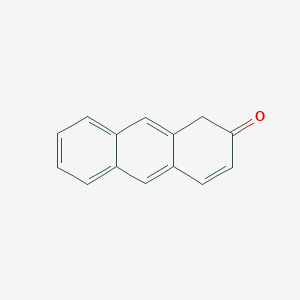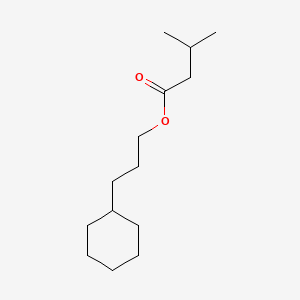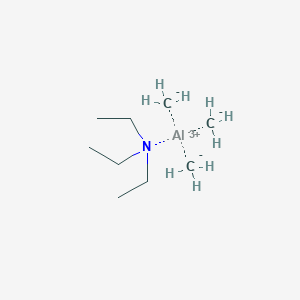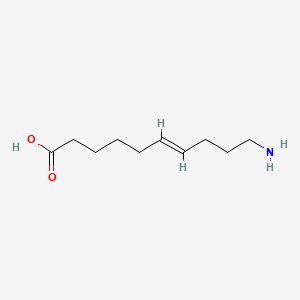
N-(1-Cyanoethyl)formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Cyanoethyl)formamide is an organic compound with the molecular formula C4H6N2O It is a formamide derivative where the formamide group is substituted with a cyanoethyl group
準備方法
Synthetic Routes and Reaction Conditions
N-(1-Cyanoethyl)formamide can be synthesized through the reaction of formyl chloride with 1-cyanoethylamine. The reaction typically involves the formation of an intermediate, which is then hydrogenated to yield the final product . Another method involves the use of sulfonated rice husk ash as a catalyst for the N-formylation of amines using formic acid under solvent-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of efficient catalysts and solvent-free conditions, as mentioned in the synthetic routes, can be scaled up for industrial applications.
化学反応の分析
Types of Reactions
N-(1-Cyanoethyl)formamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles and amides.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Acid catalysts: Such as trifluoroacetic acid for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitriles, primary amines, and substituted formamides. For example, the reaction with fumaronitrile in the presence of trifluoroacetic acid yields 5-amino-6-methylpyridine-3,4-dicarbonitrile .
科学的研究の応用
N-(1-Cyanoethyl)formamide has several applications in scientific research:
Biology: It can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of N-(1-Cyanoethyl)formamide involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form stable intermediates that facilitate the formation of desired products. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in the synthesis of pyridoxine, it reacts with olefins in the presence of an acid catalyst to form 3-amino-2-methylpyridines .
類似化合物との比較
Similar Compounds
Similar compounds to N-(1-Cyanoethyl)formamide include:
Formamide: A simpler formamide derivative without the cyanoethyl group.
N,N-Dimethylformamide: A formamide derivative with two methyl groups.
N-(2-Cyanoethyl)formamide: A similar compound with a different substitution pattern.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and applications. Its ability to participate in a wide range of chemical reactions makes it a valuable intermediate in organic synthesis and pharmaceutical research.
特性
CAS番号 |
27394-99-6 |
|---|---|
分子式 |
C4H6N2O |
分子量 |
98.10 g/mol |
IUPAC名 |
N-(1-cyanoethyl)formamide |
InChI |
InChI=1S/C4H6N2O/c1-4(2-5)6-3-7/h3-4H,1H3,(H,6,7) |
InChIキー |
ONONIESHMTZAKB-UHFFFAOYSA-N |
正規SMILES |
CC(C#N)NC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


